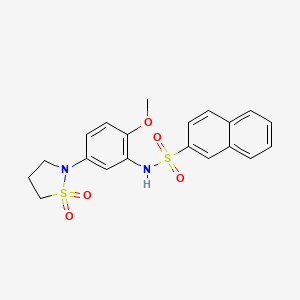

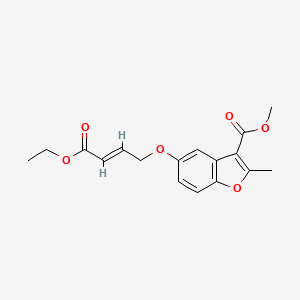

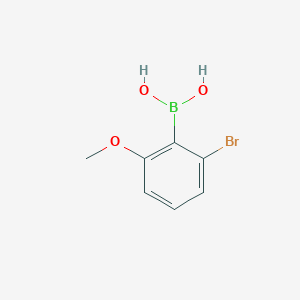

![molecular formula C19H21ClFN3O B2612834 2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime CAS No. 672951-78-9](/img/structure/B2612834.png)

2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime” is a chemical compound with the molecular formula C19H21ClFN3O . It has a molar mass of 361.84 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.21±0.1 g/cm3 and a predicted boiling point of 473.1±55.0 °C .Applications De Recherche Scientifique

Pharmacophoric Contributions to Receptor Affinity

Arylcycloalkylamines, including phenyl piperidines and piperazines, are significant due to their pharmacophoric groups which improve the potency and selectivity of binding affinity at D2-like receptors. This class of compounds, exemplified by 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, shows that while the predictability of specific effects of arylalkyl moieties is limited, the composite structure plays a crucial role in receptor selectivity and potency (Sikazwe et al., 2009).

Metabolism and Disposition

Arylpiperazine derivatives, including those for depression, psychosis, or anxiety treatment, undergo extensive metabolism. This includes N-dealkylation leading to 1-aryl-piperazines, which possess a variety of effects, primarily related to serotonin receptors. These metabolites distribute extensively in tissues and undergo further biotransformation, highlighting the complex metabolic pathways of arylpiperazine derivatives (Caccia, 2007).

Therapeutic Applications

Piperazine derivatives showcase a broad spectrum of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. Modifications to the piperazine nucleus can significantly impact the medicinal potential of resultant molecules, suggesting piperazines as a flexible building block in drug discovery (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues play a significant role as a core in drugs with diverse pharmacological activities. Notably, several potent molecules containing piperazine have shown activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine as a vital building block in the development of anti-mycobacterial agents, with a focus on design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

(E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)-N-methoxyethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O/c1-25-22-19(15-5-7-17(21)8-6-15)14-23-9-11-24(12-10-23)18-4-2-3-16(20)13-18/h2-8,13H,9-12,14H2,1H3/b22-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDYYFNITLLAEM-QOCHGBHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CN1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CN1CCN(CC1)C2=CC(=CC=C2)Cl)\C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

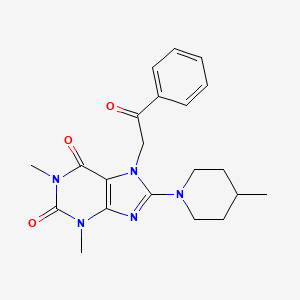

![6-(cyclopentyloxy)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2612751.png)

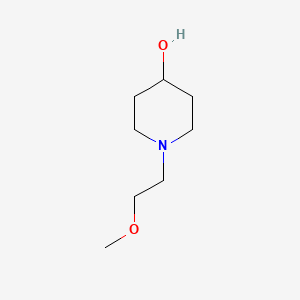

![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2612752.png)

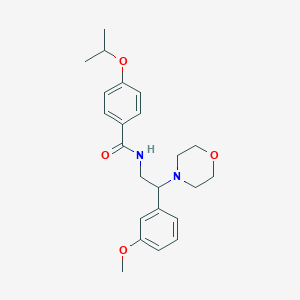

![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)

![N-{4-[1-(3-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)